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molecular formula C23H15N3O4 B606491 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B606491
M. Wt: 397.4 g/mol
InChI Key: FCODPGUEFHCCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642788B2

Procedure details

DIEA (0.046 mL, 0.27 mmol) was added to 8-hydroxy-3-carboxy-coumarin (0.050 g, 0.24 mmol) and HATU (0.101 g, 0.27 mmol) in 1 mL of dimethylformamide (DMF) with constant stirring at room temperature until a clear solution resulted. Subsequently, 3-imidazo[1,2-a]pyridin-2-yl-phenylamine (0.051 g, 0.24 mmol) was added and allowed to react overnight, when a yellow solid precipitated out of solution. The precipitate was filtered and dried under suction and then in vacuo to give 0.021 g of 1541A in a 22% yield: LCMS (ESI) m/z 398 (MH+).
Name
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.101 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step Two
Name
Yield
22%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[OH:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1[O:19][C:18](=[O:21])[C:17]([C:22]([OH:24])=O)=[CH:16]2.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[N:49]1[C:50]([C:58]2[CH:59]=[C:60]([NH2:64])[CH:61]=[CH:62][CH:63]=2)=[CH:51][N:52]2[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=12>CN(C)C=O>[N:49]1[C:50]([C:58]2[CH:59]=[C:60]([NH:64][C:22]([C:17]3[C:18](=[O:21])[O:19][C:20]4[C:15]([CH:16]=3)=[CH:14][CH:13]=[CH:12][C:11]=4[OH:10])=[O:24])[CH:61]=[CH:62][CH:63]=2)=[CH:51][N:52]2[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0.046 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.05 g
Type
reactant
Smiles
OC=1C=CC=C2C=C(C(OC12)=O)C(=O)O
Name
Quantity
0.101 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.051 g
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring at room temperature until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
to react overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
when a yellow solid precipitated out of solution
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under suction

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)NC(=O)C=2C(OC1=C(C=CC=C1C2)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.021 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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